![molecular formula C22H18F3N3O B2962106 3-{5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone CAS No. 2062380-08-7](/img/structure/B2962106.png)
3-{5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone is a complex organic compound featuring a benzimidazole core substituted with a trifluoromethylbenzyl group and a pyridinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone typically involves multiple steps:
-
Formation of the Benzimidazole Core: : The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole ring. For instance, 5,6-dimethyl-o-phenylenediamine can be reacted with formic acid under acidic conditions to yield 5,6-dimethyl-1H-benzimidazole.
-
Introduction of the Trifluoromethylbenzyl Group: : The benzimidazole intermediate is then alkylated with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate to introduce the trifluoromethylbenzyl substituent.
-
Formation of the Pyridinone Moiety: : The final step involves the cyclization of the substituted benzimidazole with a suitable pyridine derivative under basic or acidic conditions to form the pyridinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyridinone moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The trifluoromethylbenzyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products
Oxidation: Formation of benzimidazole N-oxides or pyridinone N-oxides.
Reduction: Formation of reduced benzimidazole or pyridinone derivatives.
Substitution: Formation of substituted trifluoromethylbenzyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an inhibitor of various enzymes and receptors. Its trifluoromethyl group enhances its binding affinity and metabolic stability, making it a valuable candidate for drug development.
Medicine
In medicine, 3-{5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 3-{5,6
属性
IUPAC Name |
3-[5,6-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O/c1-13-9-18-19(10-14(13)2)28(20(27-18)17-7-4-8-26-21(17)29)12-15-5-3-6-16(11-15)22(23,24)25/h3-11H,12H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRABOQCKOZYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2962025.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-methylpiperidin-4-yl)methyl)acetamide](/img/structure/B2962026.png)
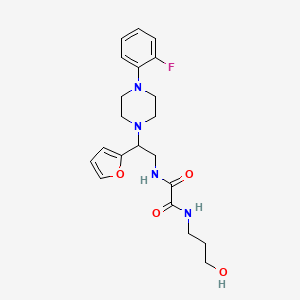
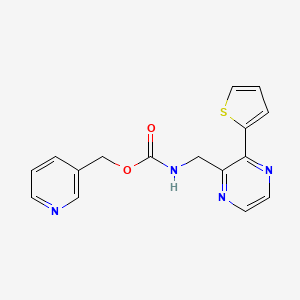
![Methyl 3-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2962030.png)
![N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide](/img/structure/B2962031.png)
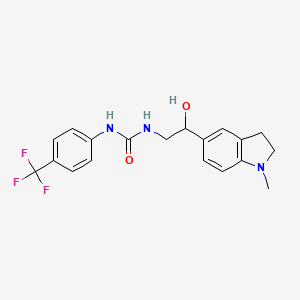
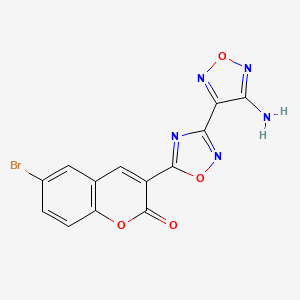
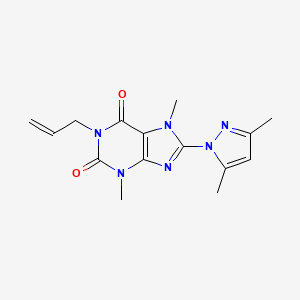
![2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2962037.png)
![3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2962038.png)
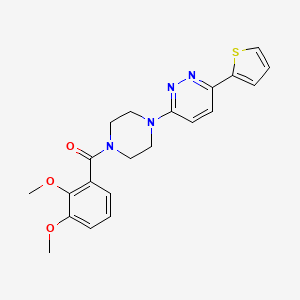
![2-((2S,3S)-3-(tert-butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol](/img/structure/B2962043.png)
amino}-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]urea](/img/structure/B2962046.png)
